molecular formula C5H3Cl2N B137275 3,5-Dichloropyridine CAS No. 2457-47-8

3,5-Dichloropyridine

Cat. No. B137275
Key on ui cas rn: 2457-47-8
M. Wt: 147.99 g/mol
InChI Key: WPGHPGAUFIJVJF-UHFFFAOYSA-N
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Patent
US08530665B2

Procedure details

To a 3-neck 12 L round bottom flask add tetrahydrofuran (THF, 3 L) and diisopropylamine (DIPA, 315 mL, 2.24 mol) and cool to −78° C. Add slowly n-butyllithium (1.6 M in hexanes, 1400 mL, 2.24 mol). After the addition is complete and the temperature has settled at −78° C. slowly add a solution of 3,5-dichloropyridine (296.7 g, 2.00 mol) which immediately forms a yellow solution that changes to a rust colored suspension. After the addition is complete and the temperature has settled at −78° C. slowly add acetaldehyde (230 mL, 4.05 mol) in THF (600 mL). Continue stirring at −78° C. After 3 hours, remove the dry ice bath and begin quenching the reaction by the dropwise addition of saturated aqueous ammonium chloride (1 L). Allow the reaction to warm to room temperature (RT) overnight with stirring. Dilute the mixture with methyl-tert-butylether (MTBE, 2 L), saturated aqueous ammonium chloride (1 L) and water (2 L). Partition and wash organics with saturated aqueous sodium chloride (brine). Extract the aqueous phase with MTBE (1.5 L). Combine the organic layers, dry over sodium sulfate, filter and concentrate in vacuo. Purify the residue by silica gel chromatography [25% ethylacetate (EA) in hexanes] to give the title compound as a red oil. Yield: 352 g (90%). MS (ES) m/z 192 [M+1]+.
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
315 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
1400 mL
Type
reactant
Reaction Step Three
Quantity
296.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
230 mL
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Quantity
2 L
Type
solvent
Reaction Step Eight
Quantity
1 L
Type
solvent
Reaction Step Eight
Name
Quantity
2 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([Cl:20])[CH:19]=1.[CH:21](=[O:23])[CH3:22]>O1CCCC1.COC(C)(C)C.[Cl-].[NH4+].O>[Cl:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([Cl:20])[C:19]=1[CH:21]([OH:23])[CH3:22] |f:6.7|

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
315 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1400 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
296.7 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Step Five
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
230 mL
Type
reactant
Smiles
C(C)=O
Step Seven
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
2 L
Type
solvent
Smiles
COC(C)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
[Cl-].[NH4+]
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Continue stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
has settled at −78° C.
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
has settled at −78° C.
CUSTOM
Type
CUSTOM
Details
remove the dry ice bath
CUSTOM
Type
CUSTOM
Details
begin quenching
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature (RT) overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
Partition
WASH
Type
WASH
Details
wash organics with saturated aqueous sodium chloride (brine)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase with MTBE (1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel chromatography [25% ethylacetate (EA) in hexanes]

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=NC=C(C1C(C)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08530665B2

Procedure details

To a 3-neck 12 L round bottom flask add tetrahydrofuran (THF, 3 L) and diisopropylamine (DIPA, 315 mL, 2.24 mol) and cool to −78° C. Add slowly n-butyllithium (1.6 M in hexanes, 1400 mL, 2.24 mol). After the addition is complete and the temperature has settled at −78° C. slowly add a solution of 3,5-dichloropyridine (296.7 g, 2.00 mol) which immediately forms a yellow solution that changes to a rust colored suspension. After the addition is complete and the temperature has settled at −78° C. slowly add acetaldehyde (230 mL, 4.05 mol) in THF (600 mL). Continue stirring at −78° C. After 3 hours, remove the dry ice bath and begin quenching the reaction by the dropwise addition of saturated aqueous ammonium chloride (1 L). Allow the reaction to warm to room temperature (RT) overnight with stirring. Dilute the mixture with methyl-tert-butylether (MTBE, 2 L), saturated aqueous ammonium chloride (1 L) and water (2 L). Partition and wash organics with saturated aqueous sodium chloride (brine). Extract the aqueous phase with MTBE (1.5 L). Combine the organic layers, dry over sodium sulfate, filter and concentrate in vacuo. Purify the residue by silica gel chromatography [25% ethylacetate (EA) in hexanes] to give the title compound as a red oil. Yield: 352 g (90%). MS (ES) m/z 192 [M+1]+.
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
315 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
1400 mL
Type
reactant
Reaction Step Three
Quantity
296.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
230 mL
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Quantity
2 L
Type
solvent
Reaction Step Eight
Quantity
1 L
Type
solvent
Reaction Step Eight
Name
Quantity
2 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([Cl:20])[CH:19]=1.[CH:21](=[O:23])[CH3:22]>O1CCCC1.COC(C)(C)C.[Cl-].[NH4+].O>[Cl:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([Cl:20])[C:19]=1[CH:21]([OH:23])[CH3:22] |f:6.7|

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
315 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1400 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
296.7 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Step Five
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
230 mL
Type
reactant
Smiles
C(C)=O
Step Seven
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
2 L
Type
solvent
Smiles
COC(C)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
[Cl-].[NH4+]
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Continue stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
has settled at −78° C.
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
has settled at −78° C.
CUSTOM
Type
CUSTOM
Details
remove the dry ice bath
CUSTOM
Type
CUSTOM
Details
begin quenching
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature (RT) overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
Partition
WASH
Type
WASH
Details
wash organics with saturated aqueous sodium chloride (brine)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase with MTBE (1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel chromatography [25% ethylacetate (EA) in hexanes]

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=NC=C(C1C(C)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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